REACTION_CXSMILES
|
[NH2:1][C:2]([NH:4][C:5]1[S:6][CH:7]=[CH:8][C:9]=1[C:10]([NH2:12])=[O:11])=[O:3].[Br:13]Br.O>C(O)(=O)C>[NH2:1][C:2]([NH:4][C:5]1[S:6][C:7]([Br:13])=[CH:8][C:9]=1[C:10]([NH2:12])=[O:11])=[O:3]
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Name
|
2-[(Aminocarbonyl)amino]-3-thiophenecarboxamide
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Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC(=O)NC=1SC=CC1C(=O)N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.35 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The product was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum (0.55 g)
|
Reaction Time |
90 min |
Name
|
|
Type
|
|
Smiles
|
NC(=O)NC=1SC(=CC1C(=O)N)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |